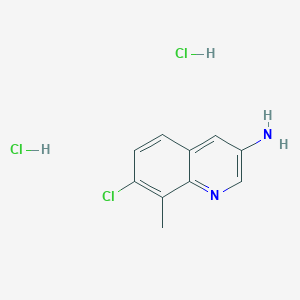
Isobutyramide, N-(2-bromoallyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyramide, N-(2-bromoallyl)- is an organic compound with the molecular formula C7H12BrNO It is a derivative of isobutyramide, where the amide nitrogen is substituted with a 2-bromoallyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyramide, N-(2-bromoallyl)- typically involves the reaction of isobutyramide with 2-bromoallyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Isobutyramide, N-(2-bromoallyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Isobutyramide, N-(2-bromoallyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, and a base like sodium hydride or potassium tert-butoxide is used to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: The major products are the oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Reactions: The major products are the reduced derivatives such as amines or other reduced forms.
科学的研究の応用
Isobutyramide, N-(2-bromoallyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Isobutyramide, N-(2-bromoallyl)- involves its interaction with specific molecular targets. The 2-bromoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
類似化合物との比較
Isobutyramide, N-(2-bromoallyl)- can be compared with other similar compounds such as:
Isobutyramide: The parent compound without the 2-bromoallyl substitution.
N-(2-Chloroallyl)isobutyramide: A similar compound where the bromine atom is replaced by chlorine.
N-(2-Iodoallyl)isobutyramide: A similar compound where the bromine atom is replaced by iodine.
Uniqueness
The presence of the 2-bromoallyl group in Isobutyramide, N-(2-bromoallyl)- imparts unique reactivity and properties to the compound, making it distinct from its analogs
特性
CAS番号 |
101652-12-4 |
|---|---|
分子式 |
C7H12BrNO |
分子量 |
206.08 g/mol |
IUPAC名 |
N-(2-bromoprop-2-enyl)-2-methylpropanamide |
InChI |
InChI=1S/C7H12BrNO/c1-5(2)7(10)9-4-6(3)8/h5H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
WRCCJXMMDYZLFS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NCC(=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


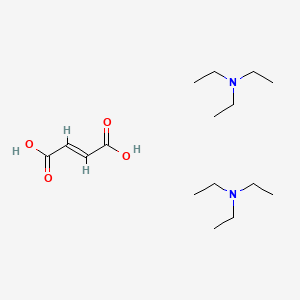
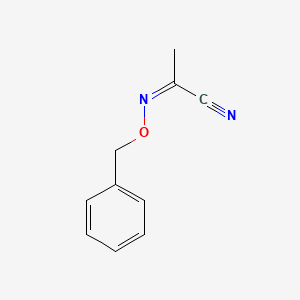
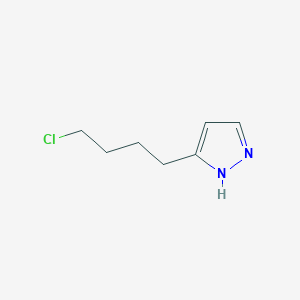
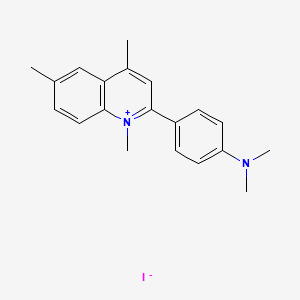

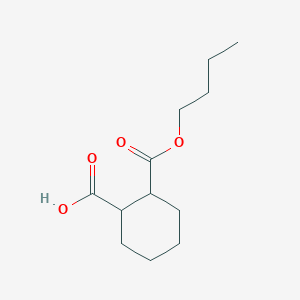
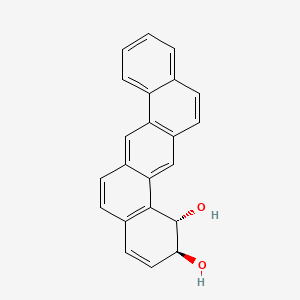


![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
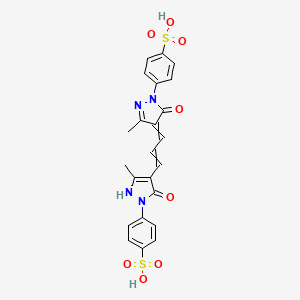

-methanone](/img/structure/B13744928.png)
